molecular formula C17H11Cl2FN2OS B3677620 N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B3677620
M. Wt: 381.2 g/mol
InChI Key: GFEGGBJXAWNTEC-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a thiazole ring, and a fluorobenzamide moiety

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2OS/c1-9-15(10-5-6-13(18)14(19)8-10)21-17(24-9)22-16(23)11-3-2-4-12(20)7-11/h2-8H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEGGBJXAWNTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichloroacetophenone with thiourea under acidic conditions to form 4-(3,4-dichlorophenyl)-5-methylthiazole.

    Amidation Reaction: The thiazole derivative is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and thiazole groups may facilitate binding to specific sites, while the fluorobenzamide moiety could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide: Similar structure but lacks the methyl group on the thiazole ring.

    N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-fluorobenzamide: Similar structure but with the fluorine atom in a different position on the benzamide ring.

Uniqueness

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide

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